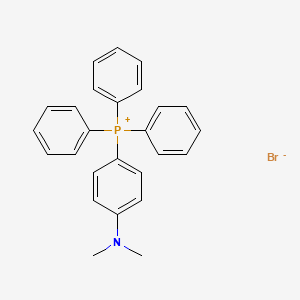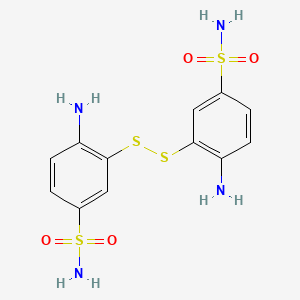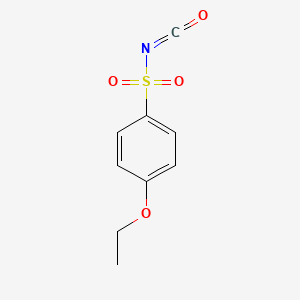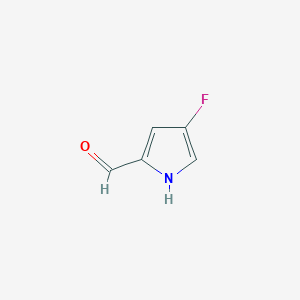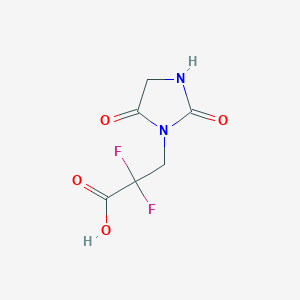
2-Cyclobutylazetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylazetidine is a four-membered nitrogen-containing heterocycle with a cyclobutyl group attached to the azetidine ring. Azetidines are known for their strained ring systems, which make them highly reactive and valuable in various chemical applications. The unique structure of this compound allows it to participate in a range of chemical reactions, making it a compound of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Cyclobutylazetidine can be synthesized through several methods. . This method is efficient for producing functionalized azetidines. Another method involves the cyclization of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The aza Paternò–Büchi reaction is favored due to its efficiency and the ability to produce large quantities of the compound with minimal by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Cyclobutylazetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include N-oxides, reduced azetidines, and various substituted azetidines, depending on the reagents and conditions used .
Aplicaciones Científicas De Investigación
2-Cyclobutylazetidine has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a scaffold for designing biologically active molecules.
Medicine: this compound derivatives have shown potential as antibacterial and antiviral agents.
Mecanismo De Acción
The mechanism of action of 2-Cyclobutylazetidine involves its interaction with specific molecular targets. The strained ring system of the azetidine allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Azetidine: A simpler four-membered nitrogen-containing ring without the cyclobutyl group.
2-Azetidinone: A β-lactam compound with a carbonyl group at the 2-position.
Cyclobutane: A four-membered carbon ring without nitrogen.
Comparison: 2-Cyclobutylazetidine is unique due to the presence of both the azetidine ring and the cyclobutyl group, which imparts additional strain and reactivity. This makes it more versatile in chemical reactions compared to simpler azetidines or cyclobutanes .
Propiedades
Fórmula molecular |
C7H13N |
|---|---|
Peso molecular |
111.18 g/mol |
Nombre IUPAC |
2-cyclobutylazetidine |
InChI |
InChI=1S/C7H13N/c1-2-6(3-1)7-4-5-8-7/h6-8H,1-5H2 |
Clave InChI |
LTIRPJWRMYGUAN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)
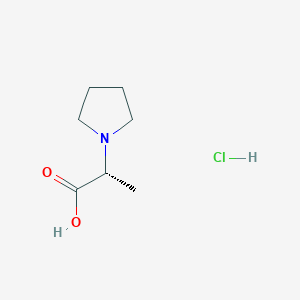
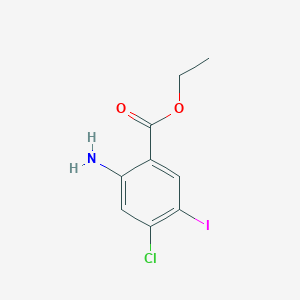
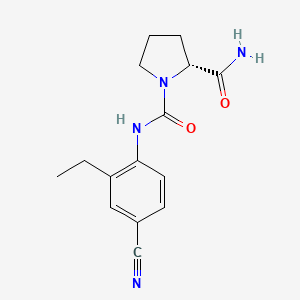
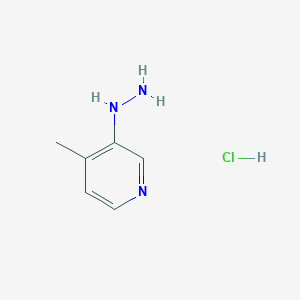
![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
